
CL-316243
概要
説明
化学反応の分析
Structural Characteristics and Reactivity
CL-316243 features a benzodioxole core linked to a chlorophenyl group via a hydroxyethylamino-propyl chain (Figure 1). Key reactive moieties include:
- Carboxylate groups : Two sodium-bound carboxylates enhance solubility in polar solvents (e.g., water: 46.58 mg/mL) .
- Chlorophenyl ring : Electron-withdrawing chlorine substituent influences electrophilic substitution reactions.
- Hydroxyl and amino groups : Potential sites for hydrogen bonding or oxidative degradation .
Table 1: Key structural descriptors
Parameter | Value | Source |
---|---|---|
Molecular formula | C₂₀H₁₈ClNNa₂O₇ | |
SMILES | [Na+].[Na+].C[C@H](CC1=CC=C2OC(OC2=C1)(C(=O)[O-])C(=O)[O-])NC[C@H](O)C3=CC=CC(Cl)=C3 | |
Stereochemistry | (R,R)-enantiomer |
Physicochemical Stability
This compound exhibits stability under controlled storage conditions but is sensitive to environmental factors:
- Thermal stability : Stable at -20°C under desiccation; prolonged exposure to >25°C may degrade carboxylate groups .
- Light sensitivity : No direct data, but aromatic systems (e.g., benzodioxole) typically require protection from UV light .
- pH-dependent solubility : Soluble in PBS (pH 7.2) at 3 mg/mL; precipitation observed in acidic buffers .
Table 2: Solubility profile
Solvent | Solubility (mg/mL) | Notes | Source |
---|---|---|---|
Water | 46.58 | Optimal for stock solutions | |
DMSO | 0.5 | Limited solubility | |
PBS (pH 7.2) | 3.0 | Physiological relevance |
In Vivo Metabolic Interactions
This compound undergoes minimal hepatic metabolism but interacts with biological systems through:
- β3-adrenergic receptor binding : EC₅₀ = 3 nM, with >10,000-fold selectivity over β₁/β₂ receptors .
- Lipolysis stimulation : Increases free fatty acids (FFAs) via adipose tissue activation, indirectly elevating insulin sensitivity .
- Thermogenic pathway activation : Upregulates UCP-1 expression in brown adipose tissue (BAT), requiring intact BAT for full efficacy .
Table 3: Metabolic pathway modulation
Synthetic Considerations
This compound is synthesized as a disodium salt to enhance bioavailability. Key steps include:
- Chiral resolution : Enantioselective synthesis of the (R,R)-configuration critical for receptor specificity .
- Salt formation : Carboxylate groups neutralized with sodium ions for improved aqueous solubility .
- Purification : HPLC confirms ≥98% purity, with residual solvents (e.g., DMSO) <0.1% .
Stability in Formulations
Preclinical formulations prioritize solubility and bioactivity:
科学的研究の応用
Metabolic Health and Diabetes Management
CL-316243 has shown promise in improving metabolic health, particularly in the context of obesity and type 2 diabetes (T2D).
- Insulin Sensitivity: Research indicates that treatment with this compound can restore the expression of genes involved in fatty acid oxidation, thereby improving insulin sensitivity in pre-diabetic models. In a study involving MKR mice, treatment led to significant decreases in circulating glucose and insulin levels, along with enhanced expression of peroxisomal fatty acid oxidation genes .
- Mechanisms of Action: The compound appears to modulate pathways related to glucose metabolism and lipid storage. For instance, it has been linked to the downregulation of retinaldehyde dehydrogenases and the upregulation of biomarker genes such as ACAA1 and HSD17b4, which could serve as targets for future therapeutics .
Muscle Physiology
This compound has been investigated for its effects on skeletal muscle strength and function.
- Muscle Strength Enhancement: In a study with wild-type mice, administration of this compound resulted in a significant increase in muscle strength as measured by grip strength tests. The treated mice exhibited a 23% increase in peak force compared to controls .
- Hypertrophy Effects: The compound also induced an increase in muscle fiber cross-sectional area (CSA), particularly in fast-twitch muscles, suggesting potential applications in muscle hypertrophy .
- Mechanical Properties: Notably, this compound treatment reduced the transversal stiffness of muscle fibers, indicating a modulation of the elastic properties of muscle tissue. This finding may have implications for understanding conditions associated with high muscle stiffness .
Obesity Treatment
This compound is recognized for its anti-obesity effects through its action on brown adipose tissue (BAT).
- Activation of BAT: Studies demonstrate that this compound activates human brown adipose tissue, promoting thermogenesis and energy expenditure. This activation is associated with an increase in multilocular fat cells in white adipose tissue (WAT) .
- Weight Management: Its ability to enhance insulin-stimulated glucose disposal further supports its role as an anti-obesity agent. In non-obese rats, this compound improved metabolic parameters related to obesity management .
Potential Antidepressant Effects
Emerging research suggests that this compound may have antidepressant properties.
- Animal Models: Studies have indicated that selective β3-adrenoceptor agonists like this compound could exhibit antidepressant effects in animal models, potentially offering new avenues for treating mood disorders .
Case Studies and Research Findings
The following table summarizes key findings from various studies on this compound:
作用機序
CL 316243は、主に脂肪組織に見られるβ3アドレナリン受容体を選択的に活性化することによって作用します . 活性化されると、これらの受容体は脂肪の分解(脂肪分解)を刺激し、褐色脂肪組織における熱産生(熱産生)を高めます . このプロセスには、シグナル伝達経路の活性化が含まれます。これには、サイクリックAMP(cAMP)経路が含まれ、これはタンパク質キナーゼA(PKA)の活性化とそれに続く標的タンパク質のリン酸化につながります .
類似の化合物との比較
CL 316243は、他のアドレナリン受容体と比較して、β3アドレナリン受容体に対する高い選択性を持っている点が特徴です . 類似の化合物には、以下が含まれます。
BRL 37344: 同様の脂肪分解および熱産生効果を持つ別のβ3アドレナリン受容体アゴニスト.
SR 59230A: β3アドレナリン受容体活性化の影響を研究するために研究で使用されるβ3アドレナリン受容体アンタゴニスト.
ミラベグロン: 過活動膀胱の治療に臨床で使用されるβ3アドレナリン受容体アゴニスト.
類似化合物との比較
CL 316243 is unique in its high selectivity for β3-adrenoceptors compared to other adrenergic receptors . Similar compounds include:
BRL 37344: Another β3-adrenoceptor agonist with similar lipolytic and thermogenic effects.
SR 59230A: A β3-adrenoceptor antagonist used in research to study the effects of β3-adrenoceptor activation.
Mirabegron: A β3-adrenoceptor agonist used clinically to treat overactive bladder.
CL 316243 stands out due to its high potency and selectivity, making it a valuable tool in both research and potential therapeutic applications .
生物活性
CL-316243 is a selective β3-adrenergic receptor agonist that has garnered attention for its potential anti-obesity and metabolic effects. This compound is primarily studied for its ability to stimulate brown adipose tissue (BAT) thermogenesis and induce browning of white adipose tissue (WAT). The following sections provide a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on metabolism, and relevant research findings.
This compound acts as a potent agonist for β3-adrenergic receptors, which are predominantly found in adipose tissue. Activation of these receptors leads to several physiological responses:
- Increased Lipolysis : this compound promotes the breakdown of stored fats in adipocytes, facilitating the release of free fatty acids into the bloodstream.
- Thermogenesis : The compound enhances the thermogenic activity of BAT, leading to increased energy expenditure.
- Browning of WAT : It induces a phenotypic switch in white adipocytes towards a brown fat-like state, characterized by the expression of uncoupling protein 1 (UCP1) and other thermogenic markers.
Study Overview
A variety of studies have explored the effects of this compound on metabolic parameters in different animal models, particularly mice. Key findings include:
-
Energy Expenditure and Weight Management :
- In a study conducted at varying temperatures (22°C vs. thermoneutrality), this compound treatment resulted in increased energy expenditure by approximately 10% at 22°C and 14% at thermoneutrality. Despite this increase, significant weight loss was not consistently observed due to compensatory increases in food intake .
-
Adipose Tissue Changes :
- Chronic treatment with this compound led to a reduction in lipid droplet size in BAT and an increase in UCP1 protein levels, indicating enhanced thermogenic capacity. Additionally, there was a modest browning effect observed in WAT, evidenced by increased expression of UCP1 and other browning markers .
- Metabolic Improvements :
Case Studies
Several case studies have illustrated the efficacy of this compound in specific conditions:
- In obese Zucker rats, treatment with this compound demonstrated significant reductions in body fat and improvements in insulin sensitivity. The mechanism was linked to enhanced lipolysis and increased energy expenditure due to BAT activation .
- Another study utilizing imaging techniques such as computed tomography revealed that this compound induced heterogeneous increases in tissue radiodensity within WAT depots, suggesting enhanced vascularization and cellular changes associated with browning .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
特性
IUPAC Name |
disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO7.2Na/c1-11(22-10-15(23)13-3-2-4-14(21)9-13)7-12-5-6-16-17(8-12)29-20(28-16,18(24)25)19(26)27;;/h2-6,8-9,11,15,22-23H,7,10H2,1H3,(H,24,25)(H,26,27);;/q;2*+1/p-2/t11-,15+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZBPOHHSBDTJQ-CFOQQKEYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NCC(C3=CC(=CC=C3)Cl)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NC[C@@H](C3=CC(=CC=C3)Cl)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNNa2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041004 | |
Record name | Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138908-40-4 | |
Record name | Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138908404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CL-316243 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF9MRO9QWW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。